molecular formula C17H23NO2S B14312519 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane CAS No. 111810-37-8

5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane

Cat. No.: B14312519
CAS No.: 111810-37-8
M. Wt: 305.4 g/mol
InChI Key: ITHVKJPWIJXBIH-UHFFFAOYSA-N
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Description

5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxane ring substituted with a hexyl chain and an isothiocyanatophenyl group, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of the Hexyl Chain: The hexyl chain is introduced via alkylation reactions, where hexyl halides react with the dioxane ring in the presence of a strong base.

    Attachment of the Isothiocyanatophenyl Group: The isothiocyanatophenyl group is attached through a nucleophilic substitution reaction, where an isothiocyanate derivative reacts with the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane involves its interaction with molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity can modulate biological pathways and inhibit the function of specific enzymes or proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isothiocyanatophenyl Pyridine: Shares the isothiocyanate group but differs in the core structure.

    Isothiocyanato-terphenyl Derivatives: Similar functional groups but with different aromatic systems.

    Cyanobiphenyl and Cyanoterphenyl Derivatives: Used in liquid crystal applications, differing in the substituent groups.

Uniqueness

5-Hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane is unique due to its combination of a dioxane ring, hexyl chain, and isothiocyanatophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

111810-37-8

Molecular Formula

C17H23NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

5-hexyl-2-(4-isothiocyanatophenyl)-1,3-dioxane

InChI

InChI=1S/C17H23NO2S/c1-2-3-4-5-6-14-11-19-17(20-12-14)15-7-9-16(10-8-15)18-13-21/h7-10,14,17H,2-6,11-12H2,1H3

InChI Key

ITHVKJPWIJXBIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(OC1)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

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